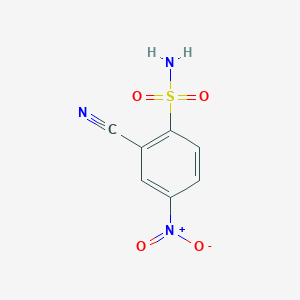2-Cyano-4-nitrobenzene-1-sulfonamide
CAS No.: 1099632-48-0
Cat. No.: VC3347543
Molecular Formula: C7H5N3O4S
Molecular Weight: 227.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1099632-48-0 |
|---|---|
| Molecular Formula | C7H5N3O4S |
| Molecular Weight | 227.2 g/mol |
| IUPAC Name | 2-cyano-4-nitrobenzenesulfonamide |
| Standard InChI | InChI=1S/C7H5N3O4S/c8-4-5-3-6(10(11)12)1-2-7(5)15(9,13)14/h1-3H,(H2,9,13,14) |
| Standard InChI Key | TWDKNEKKNLQMFP-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1[N+](=O)[O-])C#N)S(=O)(=O)N |
| Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])C#N)S(=O)(=O)N |
Introduction
Basic Properties and Structural Characteristics
2-Cyano-4-nitrobenzene-1-sulfonamide belongs to the sulfonamide class of compounds, characterized by the presence of a sulfonamide functional group (-SO₂NH₂). This compound has a unique structure featuring a benzene ring substituted with three functional groups: a cyano group (C≡N), a nitro group (NO₂), and a sulfonamide group (SO₂NH₂). These functional groups contribute to the compound's chemical reactivity and potential biological activities.
The compound is identified by the CAS number 1099632-48-0 and is also known by its IUPAC name 2-cyano-4-nitrobenzenesulfonamide . The systematic arrangement of these substituents on the benzene ring creates a molecule with distinct electronic properties and reactivity patterns that differentiate it from other sulfonamide derivatives.
Physical and Chemical Properties
The physical and chemical properties of 2-Cyano-4-nitrobenzene-1-sulfonamide are summarized in the following table:
This compound typically appears as a powder and is stable when stored at room temperature . The low XLogP3-AA value of 0 suggests moderate water solubility, which has implications for its biological availability and potential pharmaceutical applications . The hydrogen bond donor and acceptor counts indicate the compound's capacity to form hydrogen bonds, which is crucial for interactions with biological targets.
Structural Representation and Chemical Identity
The molecular structure of 2-Cyano-4-nitrobenzene-1-sulfonamide features a benzene ring with three substituent groups strategically positioned. The cyano group (-C≡N) is located at position 2, the nitro group (-NO₂) at position 4, and the sulfonamide group (-SO₂NH₂) at position 1 of the benzene ring . This arrangement creates a unique electronic environment within the molecule, influencing its reactivity and potential interactions with biological systems.
Chemical Identifiers and Structural Representations
Several chemical identifiers and notations are used to represent 2-Cyano-4-nitrobenzene-1-sulfonamide unambiguously:
| Identifier Type | Representation | Reference |
|---|---|---|
| IUPAC Name | 2-cyano-4-nitrobenzenesulfonamide | |
| Standard InChI | InChI=1S/C7H5N3O4S/c8-4-5-3-6(10(11)12)1-2-7(5)15(9,13)14/h1-3H,(H2,9,13,14) | |
| InChI Key | TWDKNEKKNLQMFP-UHFFFAOYSA-N | |
| SMILES | C1=CC(=C(C=C1N+[O-])C#N)S(=O)(=O)N |
These identifiers are essential for unambiguous identification and retrieval of information about the compound in chemical databases and literature. The standardized notations ensure consistency in referencing this compound across different research contexts.
Related Compounds and Derivatives
Understanding the relationship between 2-Cyano-4-nitrobenzene-1-sulfonamide and structurally similar compounds provides valuable insights into its potential applications and properties.
2-Cyano-4-nitrobenzene-1-sulfonyl fluoride
A closely related compound is 2-Cyano-4-nitrobenzene-1-sulfonyl fluoride, which differs from 2-Cyano-4-nitrobenzene-1-sulfonamide by having a fluorine atom in place of the amino group in the sulfonyl moiety. This compound has the molecular formula C₇H₃FN₂O₄S and a molecular weight of 230.18 g/mol.
2-Cyano-4-nitrobenzene-1-sulfonyl fluoride is characterized by high reactivity of its sulfonyl fluoride functional group, which undergoes nucleophilic attack by amines, thiols, or hydroxides to form stable derivatives including sulfonamides. This reactivity makes it a potential precursor for synthesizing 2-Cyano-4-nitrobenzene-1-sulfonamide through nucleophilic substitution with ammonia.
The electron-withdrawing effects of the nitro and cyano groups in both compounds increase the reactivity of the aromatic ring toward electrophilic substitution, influencing their chemical behavior and potential applications in organic synthesis.
Biological Activity and Mechanisms
The biological activity of 2-Cyano-4-nitrobenzene-1-sulfonamide is primarily associated with its sulfonamide functional group, which is known for antimicrobial properties across this class of compounds.
Enzyme Inhibition Mechanism
2-Cyano-4-nitrobenzene-1-sulfonamide, like other sulfonamide compounds, potentially acts as a competitive inhibitor of the enzyme dihydropteroate synthetase (DHPS). This enzyme is crucial for folic acid synthesis in bacteria but is absent in humans, making it an ideal target for selective antibacterial action.
The inhibition mechanism involves:
-
Structural similarity between sulfonamides and p-aminobenzoic acid (PABA), a natural substrate of DHPS
-
Competitive binding to the active site of DHPS, preventing PABA from binding
-
Disruption of folate synthesis, essential for bacterial DNA and RNA production
-
Subsequent inhibition of bacterial growth and replication
This mechanism of action forms the basis for the antimicrobial activities observed in many sulfonamide compounds and suggests potential applications for 2-Cyano-4-nitrobenzene-1-sulfonamide in antimicrobial research.
Factors Affecting Biological Activity
The efficacy of sulfonamides, including 2-Cyano-4-nitrobenzene-1-sulfonamide, can be influenced by several factors:
-
Environmental pH, which affects the ionization state of the compound
-
The compound's absorption and distribution within biological systems
-
Electronic effects of substituent groups (cyano and nitro) on the benzene ring
-
Potential interactions with DNA and other biological macromolecules
Research on related sulfonamide compounds has shown that their interaction with DNA can cause absorbance changes and wavelength shifts, suggesting potential mechanisms beyond DHPS inhibition . The electron-withdrawing nature of both the cyano and nitro groups in 2-Cyano-4-nitrobenzene-1-sulfonamide may enhance its binding to biological targets through electronic effects.
| Hazard Statement Code | Description |
|---|---|
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
These hazard statements indicate that the compound can pose health risks through various exposure routes, including ingestion, skin contact, and inhalation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume